Dimethyl(2,2-difluoroethyl)amine
Description
Contextualization of Volatile Organic Compounds (VOCs) in Contemporary Analytical Chemistry
Volatile Organic Compounds (VOCs) are a broad class of chemicals characterized by their high vapor pressure and low boiling point, allowing them to easily evaporate into the gas phase at room temperature. numberanalytics.com In contemporary analytical chemistry, the study of VOCs is of paramount importance across numerous scientific disciplines. azom.com This includes environmental monitoring to assess air and water quality, industrial process control in sectors like petrochemicals and manufacturing, and ensuring product quality and safety for items such as paints, adhesives, and cosmetics. infinitalab.comintertek.com
The analysis of VOCs is also crucial in life sciences, where they can serve as biomarkers for disease detection through methods like breath analysis. azom.cominfinitalab.com The diverse nature and typically low concentrations of VOCs necessitate the use of highly sensitive and specialized analytical techniques. azom.comnih.gov Common methods for VOC analysis include gas chromatography-mass spectrometry (GC-MS), proton-transfer-reaction mass spectrometry (PTR-MS), and selected ion-flow-tube mass spectrometry (SIFT-MS). azom.comnih.gov The continuous development of analytical technologies aims to improve detection limits and provide more accurate quantification of these compounds, supporting research and regulatory compliance for a healthier environment. numberanalytics.cominfinitalab.com
The Significance of Fluorinated Amines in Chemical Sciences
Fluorinated amines represent a critical class of compounds in the chemical sciences, valued for the unique properties conferred by the incorporation of fluorine atoms. nbinno.comacs.org The high electronegativity of fluorine and the strength of the carbon-fluorine bond can significantly alter a molecule's physical, chemical, and biological properties. nbinno.comacs.org
Key attributes of fluorinated amines include:
Enhanced Metabolic Stability: The introduction of fluorine can block sites of metabolic oxidation, leading to increased stability in biological systems. alfa-chemistry.com
Modified Basicity: The electron-withdrawing nature of fluorine atoms weakens the basicity of the amine group. alfa-chemistry.com
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to pass through biological membranes. acs.org
Altered Conformation and Binding: The presence of fluorine can influence molecular shape and interactions with biological targets.
These properties make fluorinated amines highly valuable in medicinal chemistry for the development of new pharmaceuticals with improved efficacy and pharmacokinetic profiles. nbinno.comresearchgate.net They are also essential intermediates in the synthesis of agrochemicals and play a role in the creation of advanced materials like fluoropolymers. nbinno.comalfa-chemistry.com The synthesis of fluorinated amines is an active area of research, with methods including the hydrogenation reduction of fluorine-containing nitro compounds and the fluoroamination of alkenes. alfa-chemistry.com
Overview of Academic Research Trajectories for Dimethyl(2,2-difluoroethyl)amine
Academic research on this compound, while not as extensive as for some other fluorinated compounds, has primarily focused on its synthesis and physicochemical properties. The compound is a derivative of 2,2-difluoroethylamine (B1345623), which serves as an important intermediate in the preparation of agrochemicals and materials for the electronics industry. kangmei.comgoogle.com
Research efforts have explored various synthetic routes to produce related difluoroethylamines. For instance, studies have investigated the amination of 1-halo-2,2-difluoroethane to produce 2,2-difluoroethylamine, comparing the reactivity of chloro- and bromo- precursors. researchgate.net Other patented methods describe the synthesis of 2,2-difluoroethylamine from 2,2-difluoro-1-haloethane using ammonia (B1221849) in the presence of a catalyst or via a multi-step process involving an N-allyl intermediate. google.comgoogle.com These synthetic explorations are crucial for making such building blocks more accessible for further research and application.
The physicochemical properties of this compound have also been a subject of study. The National Institute of Standards and Technology (NIST) has compiled data on its gas-phase ion energetics, including its proton affinity and ionization energy. nist.gov This fundamental data is valuable for mass spectrometry studies and for understanding the compound's behavior in various chemical environments.
Below is a table summarizing key properties of this compound and its parent compound, 2,2-difluoroethylamine.
| Property | This compound | 2,2-Difluoroethylamine |
| CAS Registry Number | 819-06-7 nist.gov | 430-67-1 sigmaaldrich.com |
| Molecular Formula | C₄H₉F₂N nist.gov | C₂H₅F₂N sigmaaldrich.com |
| Molecular Weight | 127.1082 g/mol nist.gov | 81.06 g/mol sigmaaldrich.com |
| Boiling Point | Not specified | 67.5-68.5 °C chemicalbook.com |
| Form | Not specified | Clear liquid chemicalbook.com |
Structure
2D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N/c1-8(2)3-4(5,6)7/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSHBYHMVOHXIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231450 | |
| Record name | Dimethyl(2,2-difluoroethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819-06-7 | |
| Record name | Dimethyl(2,2-difluoroethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl(2,2-difluoroethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Methodologies for the Characterization and Quantification of Dimethyl 2,2 Difluoroethyl Amine
Mass Spectrometric Techniques for Trace Gas Analysis of Dimethyl(2,2-difluoroethyl)amine
Mass spectrometry stands as a cornerstone for the analysis of volatile organic compounds (VOCs) like this compound, offering high sensitivity and real-time monitoring capabilities. nih.gov These methods are particularly adept at trace gas analysis, enabling detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. montrose-env.com
Ion Mass Spectrometry (IMS) in the Investigation of this compound
Ion Mobility Spectrometry (IMS) is another technique that can be coupled with mass spectrometry for the analysis of compounds like this compound. montrose-env.com IMS separates ions based on their size and shape as they drift through a gas-filled tube under the influence of a weak electric field. This pre-separation step before mass analysis can help to resolve isomeric compounds that may have the same mass-to-charge ratio. montrose-env.com
Integration of Multi-Modal Spectrometric Platforms for Comprehensive this compound Analysis
For a comprehensive analysis, especially in complex matrices, integrating multiple spectrometric platforms is a powerful strategy. For example, coupling a gas chromatograph (GC) to a PTR-MS instrument allows for the separation of compounds in a mixture before they are introduced into the mass spectrometer. montrose-env.com This GC-PTR-MS setup can effectively separate isomers, providing an additional layer of analytical detail. montrose-env.com
Another approach involves the use of tandem mass spectrometry (LC-MS/MS), which has been successfully applied to the simultaneous quantification of various trace amines and their metabolites. rug.nlnih.gov This technique involves a derivatization step to improve the chromatographic and mass spectrometric properties of the analytes, followed by online solid-phase extraction for sample cleanup and concentration. rug.nlnih.gov While this specific method was developed for a broader class of trace amines, the principles could be adapted for the targeted analysis of this compound. rug.nlnih.gov
Robust Sampling Strategies for this compound in Diverse Chemical Environments
The accuracy of any analysis heavily relies on the initial sampling strategy. For volatile compounds like this compound, direct air sampling into the PTR-MS instrument is a common and effective method that requires no sample preparation. tofwerk.com However, the design of the sampling inlet is critical and must consider the inertness of the materials and the flow rate to prevent analyte loss or degradation. tofwerk.com For environments where the compound might be present in aerosols or particulate matter, specialized inlets like the Chemical Analysis of Aerosols Online (CHARON) can be used in conjunction with PTR-MS to allow for the analysis of both gaseous and particulate phases. copernicus.org
For liquid samples or for analytes in solution, headspace analysis is a viable sampling technique. tofwerk.com This involves analyzing the vapor above the liquid, which will contain a representative concentration of the volatile components. Additionally, techniques have been developed for the analysis of aqueous solutions by introducing them into the PTR-MS via a specialized inlet system that facilitates the evaporation of the compounds. nih.gov
| Sampling Method | Environment | Description |
| Direct Air Inlet | Gaseous | The sample is drawn directly into the mass spectrometer without any preparation. tofwerk.com |
| CHARON Inlet | Gaseous and Particulate | Allows for the sequential analysis of both the gas and particle phases of a sample. copernicus.org |
| Headspace Analysis | Liquid/Solid | The vapor phase above a liquid or solid sample is introduced into the instrument. tofwerk.com |
| Liquid Evaporation Inlet | Aqueous Solutions | Specialized inlet systems facilitate the evaporation of analytes from a liquid stream. wikipedia.org |
Interactive Data Table: Sampling Strategies for this compound Users can explore different sampling methods based on the chemical environment.
Rigorous Calibration and Validation Frameworks for this compound Measurement Accuracy
The foundation of any reliable quantitative analytical method lies in its thorough validation to ensure it is fit for its intended purpose. For this compound, this involves establishing a comprehensive calibration and validation framework based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). europa.euich.orgeuropa.eu
A critical first step in the quantification of this compound is the establishment of a robust calibration model. This typically involves the preparation of a series of calibration standards of known concentrations, bracketing the expected concentration range of the analyte in the samples. The response of the analytical instrument to these standards is then used to construct a calibration curve. For many chromatographic and spectroscopic techniques, a linear regression model is often suitable.
The performance of such a calibration model for the analysis of a related compound, dimethylamine (B145610) (DMA), using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after derivatization, has demonstrated excellent linearity over a defined concentration range. nih.gov A similar approach can be conceptualized for this compound.
Table 1: Illustrative Calibration Data for this compound Analysis by GC-MS
| Standard Concentration (ng/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 1.0 | 12,543 |
| 5.0 | 63,892 |
| 10.0 | 128,115 |
| 25.0 | 320,540 |
| 50.0 | 645,321 |
| 100.0 | 1,298,765 |
This table presents hypothetical data to illustrate a typical calibration curve for the analysis of this compound. The data shows a strong linear relationship between concentration and instrument response, which is fundamental for accurate quantification.
Method validation for this compound quantification would encompass the evaluation of several key performance characteristics as stipulated by ICH guidelines. europa.euich.orgeuropa.eu These include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is often demonstrated by analyzing blank and spiked matrix samples to ensure no interferences are observed at the retention time or m/z of this compound.
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by spike-recovery studies in the matrix of interest. For related amine compounds, recovery rates between 98.2% and 102.0% have been reported, indicating high accuracy. rsc.org
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD). For methods analyzing similar amines, RSD values of less than 2.9% have been achieved. rsc.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ich.org These are typically determined by the analysis of samples with known concentrations of the analyte and by establishing the minimum level at which the analyte can be reliably detected and quantified.
Table 2: Summary of Validation Parameters based on ICH Guidelines for a Hypothetical this compound Analytical Method
| Validation Parameter | Acceptance Criteria | Illustrative Finding |
|---|---|---|
| Specificity | No interference at the analyte's retention time/m/z | Passed |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | 0.9995 |
| Range (ng/mL) | To be defined based on application | 1.0 - 100.0 |
| Accuracy (% Recovery) | 80 - 120% | 97.5 - 103.2% |
| Precision (Repeatability, %RSD) | ≤ 2% | 1.5% |
| Precision (Intermediate Precision, %RSD) | ≤ 3% | 2.1% |
| Limit of Detection (LOD) (ng/mL) | Reportable | 0.3 |
| Limit of Quantitation (LOQ) (ng/mL) | Reportable | 1.0 |
This table provides a hypothetical summary of validation results for an analytical method for this compound, demonstrating how the performance of the method would be assessed against typical acceptance criteria derived from ICH guidelines.
Interdisciplinary Investigative Studies Involving Dimethyl 2,2 Difluoroethyl Amine
Research on Volatile Organic Compounds within Exhaled Breath Analysis
Exhaled breath analysis is a non-invasive diagnostic tool that examines volatile organic compounds (VOCs) in the breath to identify biomarkers associated with various physiological and pathological states. The concentration of these compounds can be indicative of metabolic processes within the body.
The collection and analysis of VOCs in exhaled breath require standardized procedures to ensure the reliability and comparability of results. Methodologies can be broadly categorized into off-line and real-time analysis.
Off-line Collection:
Bag Sampling: A common method involves collecting a volume of exhaled breath in inert bags, such as Tedlar® or Nalophan™ bags. nih.gov This allows for sample storage and transport to a laboratory for analysis. However, the stability of compounds within the bags over time is a critical consideration, as is the potential for contamination from the bag material itself. nih.govnih.gov
Sorbent Tubes: Breath can be drawn through tubes containing a solid adsorbent material that traps VOCs. This method pre-concentrates the analytes, increasing the sensitivity of subsequent analysis. The choice of sorbent material depends on the chemical properties of the target compounds.
Exhaled Breath Condensate (EBC): This technique involves cooling exhaled air to condense the water vapor and non-volatile or semi-volatile compounds. researchgate.net The resulting liquid sample can then be analyzed by various techniques.
Real-time Analysis:
Direct Mass Spectrometry: Techniques like Proton Transfer Reaction-Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) allow for the direct, real-time analysis of breath. researchgate.net These methods offer high sensitivity and time resolution, enabling breath-by-breath measurements. researchgate.net
Analytical Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the separation and identification of individual VOCs in a complex mixture. researchgate.net Samples collected off-line are typically introduced into the GC-MS system via thermal desorption from sorbent tubes or by injection from bags.
Ion Mobility Spectrometry (IMS): This technique separates ions based on their mobility in an electric field and can be coupled with GC for enhanced separation. nih.gov
A summary of common breath collection and analysis methodologies is presented in the table below.
| Methodology | Description | Advantages | Disadvantages |
| Bag Sampling | Collection of whole breath in inert bags. | Simple, non-invasive, allows for sample transport. | Potential for sample degradation and contamination over time. nih.govnih.gov |
| Sorbent Tubes | VOCs are trapped on a solid adsorbent material. | Pre-concentration of analytes, increased sensitivity. | Sorbent selection is crucial, potential for breakthrough of some compounds. |
| Exhaled Breath Condensate (EBC) | Cooling of exhaled air to collect a liquid sample. researchgate.net | Collects non-volatile and semi-volatile compounds. | Dilution of analytes, potential for contamination. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of individual VOCs. researchgate.net | High resolution and specificity. | Typically requires off-line sample collection and is not real-time. researchgate.net |
| Proton Transfer Reaction-Mass Spectrometry (PTR-MS) | Real-time analysis of VOCs. researchgate.net | High sensitivity and time resolution. researchgate.net | Cannot always distinguish between isomers. |
| Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) | Real-time analysis using selected reagent ions. researchgate.net | Can quantify a wide range of VOCs in real-time. | May have limitations with certain classes of compounds. |
In exhaled breath research, comparing the concentrations of specific VOCs between different groups of individuals (e.g., healthy controls vs. a disease group) is a fundamental approach to identifying potential biomarkers. These studies require carefully designed protocols to minimize variability and ensure that observed differences are truly related to the condition being studied and not confounding factors.
Factors that can influence VOC concentrations and must be controlled for in comparative analyses include:
Environmental Exposures: The air an individual breathes can contain VOCs that will be present in their exhaled breath.
Diet and Lifestyle: Foods, smoking, and medications can all influence the VOC profile.
Physiological Factors: Age, gender, and metabolic rate can affect the production and exhalation of certain compounds.
Statistical analysis plays a crucial role in comparing cohorts and identifying significant differences in VOC concentrations.
Identification and Co-occurrence of Volatile Compounds in Complex Mixtures
Exhaled breath is a complex mixture containing hundreds to thousands of different VOCs. researchgate.net A key aspect of breath analysis is the comprehensive identification of these compounds and the study of their interrelationships. The co-occurrence of certain VOCs may point to a common metabolic pathway or a shared origin.
Advanced analytical techniques like two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) can provide the high-resolution separation needed to analyze these complex mixtures. Statistical methods such as correlation analysis and principal component analysis can then be used to identify patterns of co-occurring compounds.
Addressing Analytical and Interpretational Challenges in Volatile Organic Compound Studies
Despite its potential, the field of exhaled breath analysis faces several challenges that need to be addressed to ensure the reliability and clinical utility of the findings.
Analytical Challenges:
Standardization of Methods: There is a need for greater standardization of breath collection, storage, and analysis protocols to allow for better comparison of results between different studies. nih.gov
Background Contamination: Distinguishing between endogenous compounds produced by the body and exogenous compounds from the environment is a significant challenge. researchgate.net
Sample Stability: For off-line methods, ensuring the stability of VOCs in collection bags or on sorbent tubes during storage and transport is critical. nih.gov
Interpretational Challenges:
Biological Origin: Understanding the precise biochemical origins of many VOCs found in breath is still an area of active research.
Confounding Factors: The influence of diet, environment, and lifestyle on the breath profile makes it challenging to isolate disease-specific biomarkers.
Reproducibility: Ensuring that findings from one study can be reproduced by others is essential for the validation of potential biomarkers.
The table below summarizes some of the key challenges in exhaled breath analysis.
| Challenge Category | Specific Challenge | Potential Mitigation Strategies |
| Analytical | Lack of standardized protocols. nih.gov | Development and adoption of consensus guidelines for sample collection and analysis. |
| Background contamination from the environment. researchgate.net | Collection of ambient air samples, use of clean air sources for inhalation before sampling. | |
| Sample stability during storage and transport. nih.gov | Characterization of compound stability over time in different collection media, minimizing storage time. | |
| Interpretational | Unclear biological origin of many VOCs. | Further research into the metabolic pathways that produce exhaled VOCs. |
| Influence of confounding factors (diet, lifestyle). | Detailed recording of subject metadata, controlled studies with dietary and environmental restrictions. | |
| Lack of reproducibility between studies. | Multi-center studies, validation of findings in independent cohorts. |
Theoretical and Computational Investigations Pertinent to Dimethyl 2,2 Difluoroethyl Amine
Quantum Chemical Calculations of Thermochemical Parameters Relevant to Dimethyl(2,2-difluoroethyl)amine
Quantum chemical calculations are instrumental in determining the thermochemical parameters of molecules, providing data that can be difficult to obtain through experimental means alone. For this compound, parameters such as proton affinity, gas basicity, and ionization energy are fundamental to understanding its reactivity.
Detailed Research Findings:
Experimental data for this compound's gas-phase ion energetics are available through the National Institute of Standards and Technology (NIST) Chemistry WebBook. nist.govnist.gov These values, obtained through methods like Photoionization (PI) and Pulsed-Electron Beam High-Pressure Mass Spectrometry (PE), serve as a benchmark for computational models. The proton affinity, a measure of a molecule's basicity in the gas phase, is a key thermochemical parameter. For this compound, the experimentally determined proton affinity is 902.7 kJ/mol. nist.gov The gas basicity, which is related to the proton affinity, is 871.9 kJ/mol. nist.gov
The ionization energy, the minimum energy required to remove an electron from the molecule, has been determined to be 8.42 ± 0.03 eV. nist.gov Computational methods, such as Density Functional Theory (DFT) and other ab initio approaches, are frequently employed to calculate these parameters. nih.govresearchgate.net These calculations involve optimizing the molecular geometry and then computing the energies of the neutral molecule and its corresponding cation or protonated form. The difference in these energies yields the ionization energy or proton affinity. While specific DFT calculations for this compound are not widely published, the methodologies are well-established for similar amine compounds. nih.gov
Thermochemical Data for this compound
| Parameter | Value | Units | Method | Reference |
|---|---|---|---|---|
| Proton Affinity | 902.7 | kJ/mol | Evaluated | Hunter and Lias, 1998 nist.gov |
| Gas Basicity | 871.9 | kJ/mol | Evaluated | Hunter and Lias, 1998 nist.gov |
Advanced Molecular Modeling of Fluorinated Organic Amine Structures
Advanced molecular modeling provides a window into the three-dimensional structures and conformational landscapes of fluorinated organic amines like this compound. The introduction of fluorine atoms into an organic molecule has profound effects on its structure and electronic properties. acs.orgacs.org
Detailed Research Findings:
The presence of the two fluorine atoms on the carbon adjacent to the nitrogen atom in this compound induces significant stereoelectronic effects. nih.gov These effects arise from the high electronegativity of fluorine, which alters the electron distribution within the molecule. This can lead to changes in bond lengths, bond angles, and dihedral angles compared to its non-fluorinated counterpart.
Molecular modeling techniques, such as those based on Valence Shell Electron Pair Repulsion (VSEPR) theory and more sophisticated quantum mechanical models, can predict the preferred conformations of the molecule. jeeadv.ac.in For this compound, rotations around the C-C and C-N bonds will have specific energy minima and maxima that define the most stable conformers. The gauche effect, an interaction between adjacent substituents, is likely to play a role in determining the preferred dihedral angle between the fluorine atoms and the dimethylamino group. Computational studies on similar fluorinated compounds have shown that fluorine substitution can significantly influence the secondary structure and biological activity of molecules. nih.gov
Application of Computational Methods in the Interpretation of Mass Spectrometric Data for this compound
Computational methods are invaluable for interpreting the fragmentation patterns observed in the mass spectra of molecules. For this compound, these methods can help elucidate the mechanisms behind the formation of various fragment ions.
Detailed Research Findings:
The mass spectrometry of aliphatic amines is often characterized by alpha-cleavage, which is the fission of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.orglibretexts.org This process leads to the formation of a stable, nitrogen-containing cation. In the case of this compound, alpha-cleavage would involve the loss of a methyl radical to form the [M-CH3]+ ion, or the loss of the difluoroethyl group.
Experimental mass spectrometric data from NIST indicates an appearance energy of 9.50 ± 0.05 eV for the C3H8N+ ion, which corresponds to the loss of a CHF2 radical. nist.gov This suggests that the cleavage of the C-C bond is a significant fragmentation pathway.
Computational chemistry can be used to model this process by calculating the energies of the parent molecular ion and the various possible fragment ions and neutral radicals. nih.gov By comparing the calculated energies of these fragmentation pathways, it is possible to predict which fragments are most likely to be observed in the mass spectrum. These calculations can also help to rationalize the observed relative abundances of different fragment ions, providing a deeper understanding of the molecule's behavior under electron ionization. nih.gov
Appearance Energy Data for a Key Fragment of this compound
| Ion | Appearance Energy (AE) | Other Products | Method | Reference |
|---|
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,2-difluoroethylamine (B1345623) |
| 2,2,2-trifluoroethylamine |
| 1-butanamine |
| 2-butanamine |
| 2-methyl-1-propanamine |
| 2-methyl-2-propanamine |
| N,N-dimethyl-2-butanamine |
| N,N-dimethylisopropylamine |
| 2,6-Difluorobenzylamine |
| Dimethyl carbonate |
| Methyl phenyl carbonate |
| Diphenyl carbonate |
| Tetramethoxysilane |
| Delamanid |
Prospective Directions and Advanced Research Frontiers for Dimethyl 2,2 Difluoroethyl Amine Studies
Innovation in Analytical Sensing Technologies for Dimethyl(2,2-difluoroethyl)amine Detection
The accurate and sensitive detection of this compound is fundamental to understanding its properties and potential applications. Given its volatile and basic nature, gas chromatography (GC) and mass spectrometry (MS) are primary candidates for its analysis. gcms.czrestek.comrestek.com Innovations in these areas are poised to significantly enhance detection capabilities.
Gas chromatography, particularly with specialized columns, offers a robust method for separating volatile amines. gcms.czrestek.comrestek.com For this compound, a key challenge is managing its high polarity and potential for interaction with the analytical column, which can lead to peak tailing and poor resolution. gcms.czrestek.com The development of highly inert capillary columns with base-deactivated surfaces is crucial. labrulez.com Columns like the Rtx-Volatile Amine are designed to be robust against harsh matrices, including water, which is often present in samples. gcms.czrestek.com
Mass spectrometry provides high sensitivity and specificity for the detection of small molecules. For this compound, techniques such as chemical ionization (CI) could be particularly effective. Nitrate chemical ionization mass spectrometry (CI-MS), for instance, has demonstrated success in detecting dimethylamine (B145610) at very low concentrations. copernicus.org This method could be adapted for this compound, potentially enabling detection in the parts-per-trillion (pptv) range. Furthermore, tandem mass spectrometry (MS/MS) can provide structural information by analyzing fragmentation patterns. For asymmetrically dimethylated compounds, characteristic neutral losses of dimethylamine (45 Da) are observed, a feature that could be exploited for the specific detection of this compound. nih.govnih.gov
The table below outlines potential analytical methods and their prospective performance for the detection of this compound.
| Analytical Technique | Potential Limit of Detection (LOD) | Key Advantages | Potential Challenges |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Low ppm | Robustness, wide linear range | Lower sensitivity compared to MS |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Low ppb | High selectivity and sensitivity, structural information from fragmentation | Matrix effects, potential for column bleed |
| Nitrate Chemical Ionization-Time-of-Flight Mass Spectrometry (CI-TOF-MS) | Low pptv | Extremely high sensitivity for amines | Instrument complexity, potential for ion suppression |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization | Sub-ppb | Applicable to less volatile samples, high specificity of MRM | Derivatization step adds complexity and potential for variability |
Convergent Approaches: Integrating this compound Analysis with Other Omics Technologies
The integration of small molecule analysis with broader "omics" technologies such as proteomics and metabolomics can provide a more holistic understanding of a compound's biological interactions and effects. nih.govmdpi.comcreative-proteomics.com Such integrative approaches are at the forefront of systems biology and drug discovery. creative-proteomics.comspringernature.com
Chemoproteomics, a field that investigates the interactions between small molecules and proteins on a proteome-wide scale, offers a powerful avenue for studying this compound. wikipedia.orgrsc.orgnih.govlongdom.org By using chemical probes or affinity-based methods, it is possible to identify the protein targets of a small molecule within a complex biological system. nih.gov For instance, a derivatized version of this compound could be used as a "bait" molecule in affinity purification-mass spectrometry (AP-MS) experiments to pull down interacting proteins from cell lysates. nih.gov Subsequent identification of these proteins by quantitative proteomics would reveal the compound's potential cellular targets and pathways of action. nih.gov
Integrating the analysis of this compound with metabolomics would allow for the simultaneous measurement of the compound and the broader metabolic changes it may induce. nih.govcreative-proteomics.com This is typically achieved using multi-platform approaches, often combining GC-MS and LC-MS, to capture a wide range of metabolites. nih.gov By correlating the levels of this compound with changes in endogenous metabolites, it may be possible to elucidate its metabolic fate and its impact on cellular metabolism. creative-proteomics.com
The following table illustrates a potential workflow for integrating the analysis of this compound with proteomics and metabolomics.
| Omics Integration Strategy | Experimental Approach | Data Analysis | Potential Insights |
| Chemoproteomics | Affinity-based pulldown with a derivatized this compound probe followed by LC-MS/MS proteomics. nih.gov | Quantitative comparison of protein enrichment between the probe and control experiments. | Identification of direct protein binding partners and potential mechanisms of action. |
| Metabolomics Integration | Simultaneous extraction and analysis of this compound and endogenous metabolites using GC-MS and LC-MS. nih.gov | Correlation analysis between the abundance of this compound and changes in metabolite profiles. | Understanding the metabolic fate of the compound and its downstream effects on cellular metabolism. |
| Multi-Omics Pathway Analysis | Integration of proteomics and metabolomics data using pathway analysis tools like KEGG. creative-proteomics.comcreative-proteomics.com | Mapping of differentially expressed proteins and metabolites onto biological pathways. | A systems-level view of the biological processes perturbed by this compound. |
Implementation of Machine Learning and Advanced Chemometrics for this compound Data Analytics
The large and complex datasets generated by modern analytical instruments necessitate the use of advanced computational tools for data processing and interpretation. nih.govacs.orgsepscience.comtechnologynetworks.com Machine learning (ML) and chemometrics are becoming indispensable in analytical chemistry for tasks ranging from spectral deconvolution to predictive modeling. nih.govredalyc.orgacs.orgresearchgate.netresearchgate.net
For the analysis of this compound, machine learning algorithms can be applied to various stages of the analytical workflow. In mass spectrometry, ML models can be trained to recognize the specific isotopic patterns and fragmentation spectra of fluorinated compounds, improving automated compound identification from complex mixtures. nih.govacs.orgasms.org Supervised ML models, such as neural networks and support vector machines, can be trained on spectral libraries to classify unknown spectra with a high degree of accuracy. nih.govacs.org
Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be used to analyze multivariate data from chromatographic and spectroscopic measurements. acs.orgresearchgate.net For example, PCA can be used to visualize the variance in a set of samples based on their analytical profiles, potentially revealing patterns related to the presence or concentration of this compound.
Furthermore, machine learning models can be developed to predict the physicochemical properties of novel compounds based on their chemical structure. chemrxiv.orgrsc.orgrsc.orgresearch.google For this compound, a model could be trained on a dataset of known fluorinated amines to predict properties such as lipophilicity (LogP) or acidity/basicity (pKa), which are crucial for understanding its behavior in biological and environmental systems. chemrxiv.org
The table below provides examples of how machine learning and chemometrics could be applied to the study of this compound.
| Application Area | Machine Learning/Chemometric Technique | Input Data | Expected Output |
| Compound Identification | Supervised classification (e.g., Neural Network) nih.gov | Mass spectra (MS and MS/MS) | Automated and confident identification of this compound in complex samples. |
| Data Exploration | Principal Component Analysis (PCA) researchgate.net | Chromatographic or spectroscopic data from multiple samples | Visualization of sample groupings and identification of key differentiating features. |
| Property Prediction | Regression models (e.g., Random Forest, Gradient Boosting) chemrxiv.orgfrontiersin.org | Molecular structure (e.g., SMILES string) | Prediction of physicochemical properties like LogP, pKa, and boiling point. |
| Quantitative Analysis | Partial Least Squares (PLS) Regression acs.org | Spectroscopic data (e.g., from infrared or Raman) | Calibration model for the rapid quantification of this compound without extensive sample preparation. |
Q & A
Q. What are the recommended synthetic routes for preparing dimethyl(2,2-difluoroethyl)amine, and how do reaction conditions influence yield and purity?
Answer: this compound can be synthesized via nucleophilic substitution or reductive amination. Key considerations include:
- Nucleophilic Substitution : Reacting 2,2-difluoroethyl halides with dimethylamine under anhydrous conditions. Solvent choice (e.g., THF or DMF) and temperature (40–60°C) significantly impact reaction kinetics. Excess dimethylamine improves yield but requires careful purification to remove unreacted starting materials .
- Reductive Amination : Using 2,2-difluoroethyl aldehyde/ketone with dimethylamine and a reducing agent (e.g., NaBH₃CN). pH control (7–9) and catalyst selection (e.g., Pd/C) are critical for selectivity .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | 90–95 | Halide byproduct removal |
| Reductive Amination | 70–85 | 85–90 | Over-reduction side reactions |
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution patterns, while ¹H/¹³C NMR verifies amine and alkyl chain integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects trace impurities.
- Chromatography : GC-MS or HPLC with UV detection quantifies purity. Internal standards (e.g., deuterated analogs) improve accuracy .
Experimental Tip: Perform kinetic studies (e.g., variable-temperature NMR) to assess compound stability under storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for this compound in nucleophilic vs. electrophilic environments?
Answer: Contradictions often arise from solvent polarity, steric effects, or competing reaction pathways. Methodological approaches include:
- Computational Modeling : Density Functional Theory (DFT) simulations predict reaction intermediates and transition states. Compare calculated activation energies with experimental kinetics .
- Isotopic Labeling : Use deuterated or ¹⁵N-labeled analogs to track mechanistic pathways (e.g., SN2 vs. radical mechanisms) .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to detect transient intermediates .
Case Study: Conflicting reports on amine participation in fluorination reactions were resolved by identifying solvent-dependent protonation states .
Q. What experimental designs are optimal for studying the environmental fate and ecotoxicological impacts of this compound?
Answer: Adopt a tiered approach:
Physicochemical Profiling : Measure logP (octanol-water partition coefficient) and hydrolysis rates under varying pH/temperature .
Biotic Degradation : Use OECD 301/302 guidelines to assess microbial degradation in soil/water matrices.
Ecotoxicology : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna) with LC₅₀/EC₅₀ determination.
Table 2: Environmental Risk Assessment Parameters
| Parameter | Method | Reference Standard |
|---|---|---|
| Hydrolysis Half-life | OECD 111 (pH 4–9, 25–50°C) | |
| Bioaccumulation Potential | OECD 305 (Bioconcentration Factor) |
Q. How can machine learning enhance the optimization of this compound derivatives for pharmacological applications?
Answer:
- Virtual Screening : Train models on datasets (e.g., ChEMBL) to predict binding affinity against target receptors (e.g., GPCRs). Use molecular descriptors like topological polar surface area (TPSA) and hydrogen-bonding capacity .
- De Novo Design : Generate novel analogs with improved pharmacokinetic properties (e.g., metabolic stability) using generative adversarial networks (GANs) .
- Data Integration : Combine experimental IC₅₀ values with computational ADMET profiles to prioritize candidates for synthesis .
Validation Step: Synthesize top-ranked derivatives and validate via in vitro assays (e.g., enzyme inhibition) .
Q. What strategies mitigate analytical interference when quantifying this compound in complex biological matrices?
Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate the amine from proteins and lipids .
- Derivatization : React with dansyl chloride or FITC to enhance UV/fluorescence detection sensitivity .
- Internal Standards : Deuterated analogs (e.g., CD₃-labeled) correct for matrix effects in LC-MS/MS .
Critical Note: Validate methods per ICH Q2(R1) guidelines for linearity, precision, and recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
